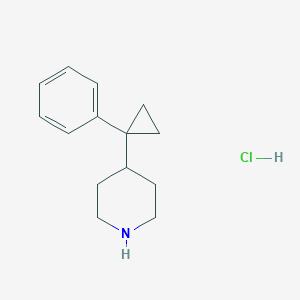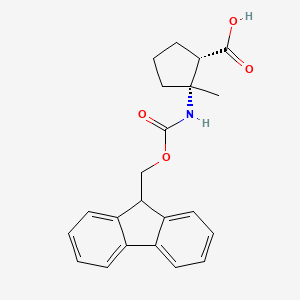
N-Fmoc-(+/-)-顺式-2-氨基-2-甲基-环戊烷羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is a derivative of cyclopentane carboxylic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is of significant interest in organic synthesis, particularly in the field of peptide chemistry, due to its unique structural properties and the stability provided by the Fmoc protecting group.
科学研究应用
N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) due to the stability of the Fmoc group.
Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and inhibitors.
Biological Studies: It serves as a building block in the synthesis of biologically active peptides and proteins.
Industrial Applications: Used in the production of specialty chemicals and pharmaceuticals.
作用机制
Target of Action
The primary target of N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid, also known as (1S,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid, is the amine group of amino acids . The compound is used as a protecting group in peptide synthesis .
Mode of Action
The compound acts by protecting the amine group during peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .
Pharmacokinetics
It’s known that the compound is stable at room temperature, with a long shelf-life . It’s also stable in aqueous washing operations .
Result of Action
The result of the compound’s action is the successful synthesis of peptides. The Fmoc group protects the amine group during the synthesis, and its removal allows the continuation of the peptide chain .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is rapidly removed by base, indicating that the compound’s action is sensitive to pH . Moreover, the compound is stable at room temperature, suggesting that temperature is a crucial factor for its stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cis-2-amino-2-methyl-cyclopentane-carboxylic acid.
Protection of the Amino Group: The amino group is protected using the Fmoc group.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dioxane or dichloromethane at low temperatures (0-5°C) to prevent side reactions.
Industrial Production Methods
Industrial production of N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the reagents and solvents.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
化学反应分析
Types of Reactions
N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Coupling Reactions: It can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling Reagents: Carbodiimides like EDC or DCC are often used in peptide coupling reactions.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields cis-2-amino-2-methyl-cyclopentane-carboxylic acid.
Peptide Derivatives: Coupling reactions produce various peptide derivatives, depending on the reactants used.
相似化合物的比较
Similar Compounds
Uniqueness
N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is unique due to its cis-configuration and the presence of a methyl group, which can influence its reactivity and the properties of the peptides synthesized from it . This makes it particularly useful in the synthesis of cyclic peptides and other constrained peptide structures .
属性
IUPAC Name |
(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(12-6-11-19(22)20(24)25)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25)/t19-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDAUUVKWKWDAC-DENIHFKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
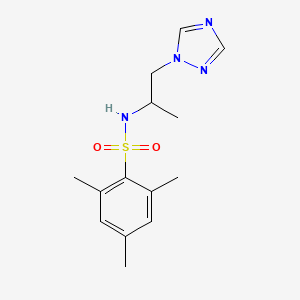
![N-(3-chlorophenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2469136.png)
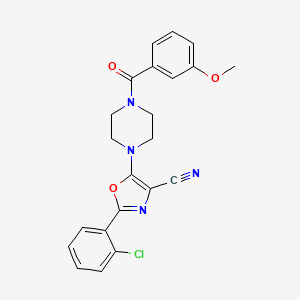
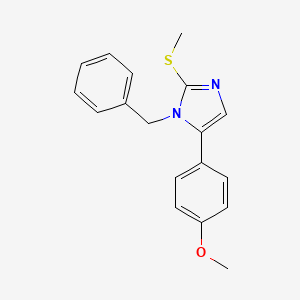
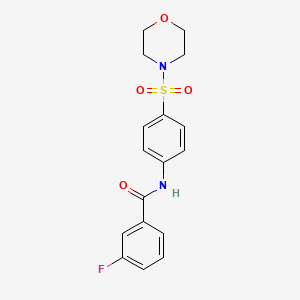
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)

![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)
![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)
![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)

